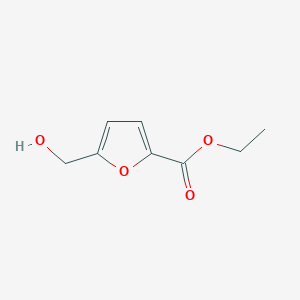

Ethyl 5-(hydroxymethyl)furan-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBVKBSYQAXCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501950 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76448-73-2 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of Ethyl 5 Hydroxymethyl Furan 2 Carboxylate

Chemical Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for a variety of chemical modifications, including esterification, halogenation, oxidation, and the formation of ethers and amines.

Esterification and Acylation Reactions

The hydroxymethyl group of EHMFC can be readily converted into esters through acylation with various acylating agents. For instance, acylation of the related methyl-5-(hydroxymethyl)-2-furan carboxylate has been performed to afford acetate (B1210297) esters. orientjchem.org This transformation is typically achieved using acid chlorides or anhydrides in the presence of a base. These reactions are fundamental in creating derivatives for various applications, including the synthesis of monomers for biodegradable oligoesters. sigmaaldrich.com

A common synthetic route involves the acylation of 5-(hydroxymethyl)furan-2-carboxylic acid, followed by esterification of the carboxylic acid group. orientjchem.org For example, the reaction of 5-(hydroxymethyl)furan-2-carboxylic acid with an acylating agent can be followed by esterification with ethanol (B145695) under acidic conditions to yield the desired acylated EHMFC derivative. orientjchem.org

Table 1: Examples of Acylation Reactions Data is illustrative of typical transformations for related furan (B31954) compounds.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Acetic Anhydride (B1165640) | (5-((acetyl)amino)methyl) furan-2-yl)methyl acetate | researchgate.net |

Halogenation to Chloromethyl Analogs

The conversion of the hydroxymethyl group to a chloromethyl group is a key transformation that introduces a reactive leaving group, facilitating subsequent nucleophilic substitution reactions. This is commonly achieved by treating EHMFC with chlorinating agents like thionyl chloride. The resulting compound, ethyl 5-(chloromethyl)furan-2-carboxylate, is a valuable intermediate.

The synthesis often involves the reaction of 5-hydroxymethyl-2-furoic acid with thionyl chloride to create the acid chloride, which is then esterified with ethanol. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. escholarship.org

Table 2: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate Data based on established synthesis methods.

| Precursor | Reagent(s) | Product | Reference |

|---|

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of the hydroxymethyl group in EHMFC can yield either the corresponding aldehyde, ethyl 5-formylfuran-2-carboxylate, or the carboxylic acid, 5-(ethoxycarbonyl)furan-2-carboxylic acid. The oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) is extensively studied and can proceed through two primary pathways: oxidation of the hydroxyl group to an aldehyde or oxidation of the aldehyde group to a carboxylic acid. sciengine.com

For EHMFC, selective oxidation of the alcohol can be achieved using various catalytic systems. For instance, oxidation of HMF to 2,5-diformylfuran (DFF) has been accomplished using catalysts like chromium trioxide (CrO₃). google.com Similar methodologies can be applied to EHMFC. Further oxidation of the formyl group leads to the formation of 5-(ethoxycarbonyl)furan-2-carboxylic acid. This diacid monoester is a valuable monomer for producing bio-based polyesters, analogous to how 2,5-furandicarboxylic acid (FDCA) is used as a replacement for terephthalic acid. researchgate.netgoogle.com

Biocatalytic methods also offer a highly selective route. Whole-cell biocatalysts have been used to oxidize HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with high yields, demonstrating the potential for selective oxidation of the aldehyde group while leaving the hydroxyl group intact. rsc.orgmdpi.com Conversely, enzymatic cascades can convert HMF all the way to FDCA. mdpi.com These principles can be extended to the oxidation of EHMFC's hydroxymethyl group.

Table 3: Oxidation Products from the Hydroxymethyl Moiety Pathways are analogous to the well-documented oxidation of HMF.

| Starting Material | Target Product | Key Intermediate | Oxidation Pathway | Reference |

|---|---|---|---|---|

| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | 5-(Ethoxycarbonyl)furan-2-carboxylic acid | Ethyl 5-formylfuran-2-carboxylate | Oxidation of alcohol to aldehyde, then to carboxylic acid | sciengine.comresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Selective oxidation of the aldehyde group first | sciengine.commdpi.com |

Formation of Ether and Amine Derivatives

The hydroxymethyl group of EHMFC can be converted into ether and amine derivatives, expanding its chemical utility. Etherification can be performed to produce 5-(alkoxymethyl)furan-2-carboxylates. These ethers have been shown to be viable starting materials for oxidation to FDCA and its esters. google.com

Amine derivatives can be synthesized through various methods. One approach involves the reductive amination of the corresponding aldehyde, ethyl 5-formylfuran-2-carboxylate. researchgate.net Alternatively, the chloromethyl derivative, ethyl 5-(chloromethyl)furan-2-carboxylate, can undergo nucleophilic substitution with amines to yield the corresponding aminomethyl compounds, such as ethyl 5-(aminomethyl)furan-2-carboxylate. nih.gov Research has shown that amine derivatives of the related methyl-5-(hydroxymethyl)-2-furan carboxylate can be prepared by reacting the aldehyde form with amines like tryptamine (B22526). orientjchem.orgresearchgate.net

Table 4: Synthesis of Ether and Amine Derivatives Illustrative reactions based on related furan compounds.

| Derivative Type | Synthetic Method | Precursor | Reagent | Product | Reference |

|---|---|---|---|---|---|

| Ether | Etherification | This compound | Alkyl Halide/Alcohol | Ethyl 5-(alkoxymethyl)furan-2-carboxylate | google.com |

| Amine | Nucleophilic Substitution | Ethyl 5-(chloromethyl)furan-2-carboxylate | Amine | Ethyl 5-(aminomethyl)furan-2-carboxylate | nih.gov |

Modifications of the Ethyl Ester Group

The ethyl ester group on the EHMFC molecule can be modified primarily through hydrolysis or transesterification. Hydrolysis of the ester to the corresponding carboxylic acid, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), can be achieved under acidic or basic conditions. HMFCA is itself a valuable chemical intermediate used in the synthesis of biodegradable oligoesters and for photocatalytic applications. sigmaaldrich.com

Transesterification allows for the conversion of the ethyl ester to other alkyl esters. This reaction is typically catalyzed by an acid or base and involves reacting EHMFC with a different alcohol. This method is crucial for producing a variety of furan-based esters with different properties. For example, the transesterification of 2,5-furandicarboxylic acid esters is a key step in the synthesis of polyesters. google.com

Furan Ring Functionalization and Conjugation

The furan ring itself, while aromatic, can undergo functionalization, although this is less common than modifications at the side chains. The electron-donating nature of the furan oxygen directs electrophilic substitution to the C3 and C4 positions. However, the reactivity of these positions is influenced by the existing substituents at C2 and C5.

More advanced strategies involve cycloaddition reactions. For example, pyrroles can be synthesized via a [3+2] cycloaddition of alkynes and isocyanides under photoredox catalysis, a strategy that could potentially be adapted for furan-based alkynes. acs.org While direct functionalization of the EHMFC furan ring is not widely reported, the principles of furan chemistry suggest that reactions such as nitration, sulfonation, or Friedel-Crafts acylation could be possible under carefully controlled conditions to avoid ring opening or side-chain reactions.

Electrophilic Aromatic Substitution Reactions

The furan ring in this compound can undergo electrophilic aromatic substitution. The outcome of these reactions is influenced by the directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) is a weak activating group, directing electrophiles to the ortho position (C4), while the ethyl carboxylate group (-COOEt) is a deactivating group, directing to the meta position (C4). Consequently, substitution occurs preferentially at the C3 and C4 positions. Studies on furan derivatives have detailed several key electrophilic substitution reactions. researchgate.netijabbr.com

Common electrophilic substitution reactions include:

Nitration: Furan reacts with nitric acid in acetic anhydride to yield 2-nitrofuran. ijabbr.com

Sulfonation: Treatment with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. ijabbr.com

Halogenation: Bromination of furan derivatives can proceed, though the reaction can be vigorous. ijabbr.com

Acylation: Friedel-Crafts acylation, for instance with acetic anhydride and a Lewis acid catalyst like BF₃, can introduce an acetyl group. ijabbr.com

For furanic systems analogous to this compound, these reactions generally proceed at the available C3 and C4 positions of the furan ring. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution on Furan Scaffolds

| Reaction | Reagents | Position of Substitution | Product Type | Reference |

| Nitration | Nitric Acid / Acetic Anhydride | C2 (on unsubstituted furan) | Nitrofuran | ijabbr.com |

| Sulfonation | Sulfur Trioxide / Pyridine | C2 (on unsubstituted furan) | Furan-2-sulfonic acid | ijabbr.com |

| Acylation | Acetic Anhydride / BF₃ | C2 (on unsubstituted furan) | Acetyl furan | ijabbr.com |

| Vilsmeier-Haack | POCl₃ / DMF | C5 (on furfuryl alcohol) | 5-(hydroxymethyl)furfural | orientjchem.org |

Nucleophilic Additions to the Furan Ring (if applicable)

Direct nucleophilic aromatic substitution on the electron-rich furan ring is generally not a feasible reaction pathway. Such reactions typically require the presence of strong electron-withdrawing groups and a suitable leaving group, conditions not inherently met in this compound. Therefore, this strategy is not commonly employed for the functionalization of this specific furan scaffold.

Diels-Alder Reactions and Cycloaddition Chemistry

The conjugated diene system within the furan ring allows it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This reaction is a powerful tool for constructing complex polycyclic structures, specifically 7-oxabicyclo[2.2.1]heptene derivatives, in an atom-economical manner. rsc.org

However, the reactivity of the furan diene is significantly influenced by its substituents. Electron-withdrawing groups, such as the ethyl carboxylate group in the title compound, decrease the electron density of the furan ring, making it a less reactive diene in conventional Diels-Alder reactions. rsc.orgresearchgate.net Despite this, these reactions can be achieved, particularly under specific conditions:

Use of Reactive Dienophiles: Strong dienophiles, such as maleimides, are often required to facilitate the reaction with electron-poor furans. researchgate.net

Solvent Effects: Performing the reaction in water can lead to a substantial rate enhancement. researchgate.net

An alternative strategy to enhance reactivity involves the chemical modification of the furan ring's substituents. For example, the reduction of the related 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) creates a more electron-rich and thus more reactive diene for Diels-Alder cycloadditions. semanticscholar.org

Beyond the Diels-Alder reaction, furan derivatives can participate in other types of cycloadditions. For instance, 5-Hydroxymethyl-furan-2-nitrileoxide, which can be synthesized from HMF, undergoes [3+2] dipolar cycloaddition reactions with alkenes. researchgate.net This reaction yields 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems, demonstrating another pathway to advanced heterocyclic scaffolds. researchgate.net

Table 2: Cycloaddition Reactions of Furan Derivatives

| Reaction Type | Furan Derivative | Reagent/Dienophile | Product Scaffold | Key Finding | Reference |

| Diels-Alder | 2-Furoic Acids | Maleimides | 7-oxabicyclo[2.2.1]heptene | Reaction is enhanced in water. | rsc.orgresearchgate.net |

| Diels-Alder | 2,5-bis(hydroxymethyl)furan (BHMF) | Maleimide | Tricyclic adduct | BHMF is more reactive than HMF. | semanticscholar.org |

| [3+2] Cycloaddition | 5-Hydroxymethyl-furan-2-nitrileoxide | Alkenes | 3-(2-furanyl)-4,5-dihydo-isoxazole | Forms isoxazole (B147169) ring systems. | researchgate.net |

| [3+2] Cycloaddition | 5-Hydroxymethyl-furan-2-nitrileoxide | Dimethylacetylene dicarboxylate | 3-(7-oxa-bicyclo[2.2.1]hepta-2,5-dien-1-yl)-isoxazole | Tandem [3+2] and [4+2] cycloadditions occur. | researchgate.net |

Synthesis of Advanced Furanic Scaffolds and Analogs

This compound is a key starting material for a variety of more complex furan-based structures. Its bifunctional nature allows for selective modifications at either the C2-ester or the C5-hydroxymethyl group, or both, in addition to reactions involving the furan ring itself.

One of the most significant applications is its role as a precursor to 2,5-furandicarboxylic acid (FDCA). researchgate.net The oxidation of the hydroxymethyl group of the title compound, followed by hydrolysis of the ester, yields FDCA, a crucial bio-based monomer for the production of performance polymers like polyethylene (B3416737) furanoate (PEF).

Furthermore, the functional groups can be converted to other moieties to access a wide range of furanic analogs. The hydroxymethyl group can be transformed into amines or amides, leading to compounds with potential biological activity. orientjchem.orgresearchgate.net For example, reductive amination of the corresponding aldehyde (5-formylfuran-2-carboxylate) with amines like tryptamine has been reported. orientjchem.org Amide derivatives can also be synthesized by coupling the corresponding carboxylic acid with amines using reagents such as DCC. orientjchem.org

The aldehyde analog, 5-hydroxymethylfurfural (HMF), is also used in multicomponent reactions to build complex heterocyclic scaffolds. These reactions, such as the Biginelli and Kabachnik-Fields reactions, use the aldehyde functionality to create dihydropyrimidinones and α-aminophosphonates, respectively, which are valuable in medicinal chemistry. researchgate.net HMF-derived diols have also been used as complexing agents in the catalytic insertion of CO₂ into epoxides to form cyclic carbonates, showcasing their utility in green chemistry applications. unive.itd-nb.info

Table 3: Synthesis of Advanced Scaffolds from Furanic Precursors

| Precursor | Reaction Type | Reagents | Resulting Scaffold/Analog | Application | Reference |

| Ethyl 5-(hydroxymethyl) furan-2-carboxylate (B1237412) | Oxidation | Oxidizing agents | 2,5-Furandicarboxylic acid (FDCA) esters | Polymer Monomers | researchgate.net |

| 5-(Acetoxymethyl) furan-2-carboxylic acid | Amide Coupling | Tryptamine, DCC, DMAP | Amide derivatives | Bioactive Molecules | orientjchem.org |

| 5-Formylfuran derivatives | Reductive Amination | Tryptamine, 1,3-diaminopropane | Amine derivatives | Bioactive Molecules | orientjchem.orgresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Biginelli Reaction | Urea, Dicarbonyl compound | Dihydropyrimidinones | Medicinal Chemistry | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonates | Medicinal Chemistry | researchgate.net |

| 2,5-bis(hydroxymethyl) tetrahydrofuran (B95107) (BHTHF) | CO₂ Insertion | Epoxides, NaBr | Cyclic Carbonates | Green Chemistry | unive.itd-nb.info |

Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 5 Hydroxymethyl Furan 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of Ethyl 5-(hydroxymethyl)furan-2-carboxylate. Through one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, the precise connectivity and chemical environment of each atom can be determined. While complete spectral data for the ethyl ester is compiled from various analyses, detailed data from its close analogue, mthis compound, provides a reliable reference for interpreting the furan (B31954) ring and hydroxymethyl group signals. scirp.orgtandfonline.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The protons on the furan ring appear as two doublets in the aromatic region, a characteristic feature of a 2,5-disubstituted furan. scirp.orgtandfonline.com The protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet, while the hydroxyl proton itself may present as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Data inferred from spectral analysis of methyl and butyl analogues. scirp.orgtandfonline.comunife.it

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-3 | ~7.12 | Doublet (d) | ~3.4 |

| Furan H-4 | ~6.42 | Doublet (d) | ~3.4 |

| -CH₂OH (Hydroxymethyl) | ~4.67 | Singlet (s) | N/A |

| -OH | Variable | Broad Singlet (br s) | N/A |

| -OCH₂CH₃ (Ethyl Methylene) | ~4.38 | Quartet (q) | ~7.2 |

| -OCH₂CH₃ (Ethyl Methyl) | ~1.37 | Triplet (t) | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the furan ring and its substituents, in addition to the two signals for the ethyl group. The spectrum for the methyl analogue shows seven signals, which are in good agreement with the proposed structure. scirp.orgtandfonline.com The carbon of the ester carbonyl group appears at the lowest field (~159 ppm), followed by the two quaternary furan carbons (C2 and C5). The two furan CH carbons (C3 and C4) and the carbons of the hydroxymethyl and ethyl groups resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from spectral analysis of the methyl analogue. scirp.orgtandfonline.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~159.4 |

| Furan C5 | ~158.6 |

| Furan C2 | ~144.3 |

| Furan C3 | ~119.0 |

| Furan C4 | ~109.0 |

| -OCH₂CH₃ (Ethyl Methylene) | ~61.0 |

| -CH₂OH (Hydroxymethyl) | ~57.7 |

| -OCH₂CH₃ (Ethyl Methyl) | ~14.2 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For the methyl analogue, it confirms the assignments of the furan protons H-3 and H-4 to their respective carbons, C-3 and C-4, and the methylene protons to the hydroxymethyl carbon. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which helps in establishing the connectivity of the molecular fragments. Key correlations for the methyl analogue include the furan proton H-3 correlating to the quaternary carbons C-2, C-4, and C-5, and the methoxy (B1213986) protons correlating to the ester carbonyl carbon, confirming the structure. scirp.org Similar correlations are expected for the ethyl ester, with the ethyl methylene protons showing a correlation to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₀O₄, corresponding to a monoisotopic mass of approximately 170.058 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. While a detailed fragmentation pattern for the ethyl ester is not widely published, analysis of its methyl ester analogue by electron ionization (EI) mass spectrometry reveals key fragments. rsc.org Expected fragmentation for the ethyl ester would involve:

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃).

Fragmentation involving the hydroxymethyl group.

Table 3: Molecular Weight and Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | nih.gov |

| Molecular Weight | 170.16 g/mol | nih.gov |

| Exact Mass | 170.05790880 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. Data from the closely related mthis compound shows characteristic absorptions for the hydroxyl, ester, and furan groups. tandfonline.com

Table 4: Characteristic IR Absorption Bands for this compound Data inferred from spectral analysis of the methyl analogue. tandfonline.comoup.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3600–3200 (broad) |

| Alkyl C-H | C-H stretch | 3000–2850 |

| Ester Carbonyl (C=O) | C=O stretch | ~1725 |

| Furan Ring (C=C) | C=C stretch | ~1600, ~1520 |

| Ester C-O | C-O stretch | 1300-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The furan-2-carboxylate (B1237412) moiety constitutes the primary chromophore in this molecule. Its parent acid, 5-hydroxymethyl-2-furancarboxylic acid, exhibits a maximum absorption (λmax) at 252 nm in acetonitrile. guidechem.com During the synthesis of related furan esters, characteristic furan peaks were observed in the UV spectrum. epo.org Therefore, this compound is expected to have a strong absorption band in a similar region, corresponding to the π → π* transitions within the conjugated system of the furan ring and the carboxylate group.

Computational and Theoretical Investigations of Ethyl 5 Hydroxymethyl Furan 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For Ethyl 5-(hydroxymethyl)furan-2-carboxylate, these calculations provide insights into its geometry, stability, and spectroscopic properties. The computed properties from quantum chemical methods offer a baseline for understanding its behavior.

Computed Molecular Properties

A collection of computed descriptors for this compound is available through public databases. These properties, calculated using computational chemistry software, provide a foundational understanding of the molecule's characteristics. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| Exact Mass | 170.05790880 Da |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3 |

| SMILES | CCOC(=O)C1=CC=C(O1)CO |

*This data is computationally generated and sourced from PubChem. nih.gov

Further quantum calculations, such as Density Functional Theory (DFT), can elucidate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack. While specific DFT studies on this molecule are not abundant in the literature, the principles are well-established. The furan (B31954) ring, with its heteroatom, introduces asymmetry in the electron distribution, influencing the reactivity of the substituent groups.

Molecular Modeling and Conformational Analysis

The flexibility of the ethyl ester and hydroxymethyl groups means that this compound can exist in multiple conformations. Molecular modeling techniques, from simple molecular mechanics to more accurate quantum methods, are employed to identify the most stable conformers and the energy barriers between them.

The relative orientation of the ester and hydroxymethyl groups with respect to the furan ring is critical as it can influence the molecule's packing in the solid state and its interaction with other molecules or catalysts in solution. The crystal structure of the related compound, 5-(hydroxymethyl)furan-2-carboxylic acid, reveals that the furan ring and the carboxyl group are nearly coplanar, a feature stabilized by hydrogen bonding. nih.gov It is reasonable to predict a similar preference for planarity in the ethyl ester derivative to maximize conjugation, though the rotational freedom of the ethyl group and the hydroxymethyl group introduces additional conformational possibilities.

Key Torsional Angles for Conformational Analysis:

O-C-C-O of the ethyl ester group.

C-C-O-H of the hydroxymethyl group.

Ring-C bond connecting the substituents to the furan core.

Understanding the conformational landscape is essential for rationalizing its physical properties and its role in designing more complex molecules.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction types are of interest.

One key area of investigation is the oxidation of the hydroxymethyl group or the furan ring itself. Studies on the oxidation of the parent compound, 5-hydroxymethylfurfural (B1680220) (HMF), to form 2,5-furandicarboxylic acid (FDCA) have shown complex reaction networks. researchgate.netresearchgate.net Theoretical models can help to understand the selectivity of these oxidations. For example, computational studies can compare the activation barriers for the oxidation of the primary alcohol versus other potential reactions under specific catalytic conditions.

Another important reaction is ester hydrolysis or transesterification. Theoretical models can elucidate the mechanism of acid-catalyzed or base-catalyzed hydrolysis by mapping the energetic profile of the tetrahedral intermediates.

Furthermore, cycloaddition reactions involving the furan ring are a subject of theoretical interest. A plausible reaction mechanism for a phosphine-promoted photoredox [3+2] cycloaddition has been proposed for related systems, involving radical intermediates. acs.org Computational studies can verify the feasibility of such pathways and predict the regioselectivity of the cycloaddition.

Prediction of Reactivity and Selectivity in Chemical Transformations

Building on the understanding of electronic structure and reaction mechanisms, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Indicators from Quantum Chemistry:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or electrophile.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and carbons adjacent to oxygen atoms would be areas of positive potential.

Fukui Functions: These are used to predict local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

For example, in a reaction involving both the hydroxyl and the ester functional groups, computational models can predict which group is more likely to react under a given set of conditions. In the synthesis of derivatives, such as the selective hydrogenolysis of the C-OH bond in the related 5-hydroxymethyl-2-furancarboxylic acid, strong adsorption onto the catalyst surface was found to be key for high efficiency. rsc.org Theoretical models can be used to study these surface interactions and predict catalyst performance.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how modifications to the molecular structure of this compound affect its chemical reactivity. By computationally introducing different substituents on the furan ring or modifying the ester group, a systematic investigation can be performed.

For instance, the electronic properties of the furan ring can be tuned by adding electron-donating or electron-withdrawing groups. Theoretical calculations can quantify the impact of these changes on the reactivity of the hydroxymethyl and ethyl carboxylate groups. This is valuable in the context of designing novel polymers or pharmaceuticals where fine-tuning of reactivity is essential. orientjchem.org

A study on the synthesis of various derivatives of the related methyl-5-(hydroxymethyl)-2-furan carboxylate and their biological activities highlighted how different amide derivatives exhibited varying levels of cytotoxicity. orientjchem.org While this study was experimental, computational approaches could be used to build a Quantitative Structure-Activity Relationship (QSAR) model. Such a model would correlate computed molecular descriptors (like those mentioned in section 5.4) with the observed biological activity, enabling the predictive design of new compounds with enhanced potency.

Role As a Synthetic Building Block in Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Furan (B31954) Derivatives and Heterocyclic Compounds

The unique structure of ethyl 5-(hydroxymethyl)furan-2-carboxylate enables its use as a starting material for a variety of other furan derivatives and more complex heterocyclic systems. The reactivity of its functional groups can be selectively targeted to build molecular complexity.

Research has demonstrated the conversion of the closely related mthis compound into various derivatives, highlighting the synthetic pathways available. orientjchem.orgresearchgate.net For instance, the hydroxymethyl group can be activated and substituted, while the ester can be converted into an amide. Amine derivatives have been synthesized via amination reactions, and amide derivatives have been prepared through reactions with amines like tryptamine (B22526) using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). orientjchem.org These transformations yield new chemical entities with distinct properties and potential applications. researchgate.netresearchgate.net

The furan ring itself is a common structural motif in many natural products and serves as a scaffold for constructing more complex heterocyclic compounds. researchgate.netijsrst.com The functional groups on this compound facilitate its integration into larger molecular frameworks, including those with potential biological activity. orientjchem.orgresearchgate.net For example, furan derivatives are used as precursors for furo[2,3-d]pyrimidine (B11772683) derivatives, which are of interest in medicinal chemistry. ijsrst.com The development of efficient synthetic strategies to construct polysubstituted furans from simple precursors is a significant area of chemical research. semanticscholar.org

| Starting Material (Analog) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Mthis compound | Tryptamine, DCC, DMAP | Amide derivative | orientjchem.org |

| 5-(Acetoxymethyl)furan-2-carboxylic acid | Tryptamine, DCC, DMAP | Amide derivative | orientjchem.org |

| Mthis compound | 1,3-Diaminopropane | Amine derivative | researchgate.net |

| (E)-ethyl 3-aryl-2-cyanoacrylates & Ethyl glycinate | DBU, H₂O | Polysubstituted furan-2,4-dicarboxylate | semanticscholar.org |

Monomer and Intermediate in Polymer and Material Development

This compound is a member of the furanic family of compounds that are at the forefront of developing sustainable polymers. Its derivatives, primarily 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are key monomers for producing bio-based plastics that can potentially replace their petroleum-based counterparts. rsc.orgacs.orgnih.gov

The development of bio-based polymers from renewable resources is a major focus of green chemistry, with furanic compounds playing a pivotal role. ulaval.carsc.org this compound is an intermediate in the pathway from biomass to key polymer monomers. nih.gov It can be derived from the selective oxidation of HMF, and can be further converted to either FDCA (via oxidation) or BHMF (via reduction of the ester group). acs.orgnih.gov

These monomers are used to synthesize a variety of polymers:

Polyesters: The most prominent example is poly(ethylene 2,5-furandicarboxylate) or (PEF), synthesized from FDCA and ethylene (B1197577) glycol. acs.orgnih.gov PEF is considered a promising bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET), exhibiting superior gas barrier properties and thermal stability. nih.govresearchgate.net Polyesters can also be synthesized using BHMF as the diol component, reacting with diacids like adipic acid or pimelic acid. acs.org

Polyurethanes and Polycarbonates: BHMF, derivable from the subject compound, has also been successfully used as a monomeric building block for the synthesis of polyurethanes and polycarbonates, further expanding the range of accessible bio-based materials. semanticscholar.orgacs.org

The use of enzymatic catalysis in the synthesis of these bio-based polyesters has also been explored, offering milder reaction conditions. researchgate.net

| Furan Monomer | Co-monomer(s) | Resulting Polymer | Key Properties/Significance | Reference |

|---|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Ethylene Glycol (EG) | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Bio-based alternative to PET with enhanced gas barrier properties. | ulaval.caacs.orgnih.gov |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Adipic acid, Pimelic acid | Furan-based Polyesters | Fully bio-based polyesters. | acs.org |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Diisocyanates | Polyurethanes | Demonstrates versatility of BHMF as a building block. | rsc.orgacs.org |

| 2,5-Furandicarboxylic acid (FDCA) | Various diols | Furanic-aromatic Polyesters | Materials with tunable thermo-mechanical properties. | researchgate.net |

The rigid furan ring within this compound imparts desirable properties to the polymers derived from it. This structural feature contributes to enhanced thermal stability and mechanical strength in the final materials, making them suitable for advanced applications. ulaval.caresearchgate.net The ability to create polymers like PEF with a higher glass transition temperature (Tg) than PET is a direct result of the furan moiety's rigidity. nih.gov

The bifunctionality of the monomer allows for precise control over polymer architecture, leading to materials with tailored functionalities. For example, furan-based polymers have been investigated for applications requiring specific performance characteristics, such as in packaging and textiles. rsc.org The versatility of HMF-derived monomers allows for the synthesis of a wide portfolio of furanic compounds that can be used to create functional biopolymers with tunable properties. researchgate.net

Applications in the Development of Functional Organic Molecules

Beyond polymerization, this compound and its parent compound, HMFCA, are precursors to a range of smaller, functional organic molecules with specific industrial applications. georganics.sk

Derivatives of HMF are being explored for their potential in the fuels and surfactants industries. The reduction product of HMFCA and its esters, 2,5-bis(hydroxymethyl)furan (BHMF), can serve as a building block for biodiesel additives. acs.org The chemical structure of these furanic compounds makes them suitable for modification into molecules that can act as fuel oxygenates, which are added to fuel to increase its oxygen content and promote more complete combustion. Furthermore, the amphiphilic character that can be imparted by modifying both the hydroxyl and carboxyl/ester ends of the molecule makes these compounds potential precursors for bio-based surfactants. acs.org

Esters derived from 5-hydroxymethyl-2-furancarboxylic acid and the related 2,5-furandicarboxylic acid have been successfully developed and tested as bio-based plasticizers. researchgate.net These compounds are particularly relevant for polymers like polyvinyl chloride (PVC), where they can serve as renewable alternatives to traditional petroleum-based phthalate (B1215562) plasticizers. researchgate.netgoogle.comgoogle.com Studies have shown that furan-based diesters can effectively lower the glass transition temperature (Tg) of PVC, improving its flexibility and processing characteristics. researchgate.net Their performance is comparable to, and in some cases may exceed, that of conventional plasticizers, making them a viable green alternative. nih.gov

In a different application, the furan core is a known chromophore. Research into butenolide derivatives of biobased furans has led to the creation of sustainable synthetic dyes. ijsrst.com This indicates that this compound could serve as a foundational molecule for developing novel, bio-based chromophores for use in textiles, food, and cosmetics.

Strategies for Integrating Biomass Catalytic Conversion with Advanced Organic Synthesis

The transition from a fossil fuel-based economy to a sustainable, bio-based one necessitates the development of efficient strategies for converting renewable biomass into valuable chemical building blocks. This compound, a functionalized furan derivative, stands as a key intermediate, bridging the gap between raw biomass and advanced organic materials. Its synthesis is intrinsically linked to the catalytic conversion of carbohydrates, primarily through the versatile platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). capes.gov.brresearchgate.net Integrating biomass conversion with advanced organic synthesis involves a multi-step approach, focusing on efficient, selective, and sustainable catalytic processes.

The foundational strategy begins with the conversion of lignocellulosic biomass or C6 sugars (like glucose and fructose) into HMF. semanticscholar.orgmdpi.com This process typically involves the acid-catalyzed dehydration of hexoses. researchgate.netsemanticscholar.org Fructose (B13574) is more efficiently dehydrated to HMF than glucose. mdpi.com The development of innovative reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), has been a significant advancement. nih.gov These solvents are effective at dissolving lignocellulose and can enhance catalytic activity, leading to higher yields of furan derivatives. nih.gov For instance, biphasic systems using DESs and an organic solvent like methyl isobutyl ketone (MIBK) have been shown to improve furfural (B47365) yields by efficiently separating the product from the aqueous, acidic phase where it is formed. nih.gov

Once HMF is obtained, the next critical step is its selective oxidation to produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), the direct precursor to this compound. nih.govnih.gov This transformation is challenging due to the presence of two oxidizable groups in HMF (a hydroxyl and an aldehyde group). nih.govrepec.org Achieving high selectivity for the oxidation of the aldehyde group while preserving the hydroxyl group is paramount. A variety of catalytic systems have been developed to address this challenge:

Heterogeneous Catalysis: Non-precious metal catalysts are highly sought after for their cost-effectiveness and reusability. A novel cobalt-based metal-organic framework (Co-MOF), designated UoM-1, has been demonstrated as an effective catalyst for the selective conversion of HMF to HMFCA. nih.gov Performing the reaction in deep eutectic solvents further enhances the process's green credentials. nih.gov

Biocatalysis: Whole-cell biocatalysts offer a highly selective and environmentally benign route. Engineered Escherichia coli cells overexpressing specific aldehyde dehydrogenases (ALDHs) have been successfully used to oxidize HMF to HMFCA with high yields. nih.gov For example, E. coli expressing a vanillin (B372448) dehydrogenase from Comamonas testosteroni achieved an HMFCA yield of approximately 92% within 12 hours. nih.gov

Metal-Free Catalysis: To circumvent issues related to the cost and potential toxicity of metal catalysts, metal-free systems have been explored. semanticscholar.org A simple system composed of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) under an oxygen atmosphere has been shown to convert HMF to furan-2,5-dicarboxylic acid (FDCA), a related and important di-acid, with high efficiency. semanticscholar.org This indicates the potential for similar base-catalyzed aerobic oxidations for the selective synthesis of HMFCA.

The final step in producing the target compound is the esterification of HMFCA with ethanol (B145695). This is a standard reaction in organic synthesis, often catalyzed by an acid. The integration of these distinct catalytic steps—from raw biomass to HMF, from HMF to HMFCA, and finally to this compound—represents a comprehensive strategy. This pathway transforms low-value, renewable feedstocks into a highly functionalized molecule ready for application in polymer science and fine chemical synthesis. researchgate.netumich.edu

Data Tables

Table 1: Comparison of Catalytic Systems for the Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

| Catalyst System | Type | Substrate Concentration | Reaction Time | Yield of HMFCA | Reference |

| Engineered E. coli expressing vanillin dehydrogenase | Biocatalysis (Whole-cell) | 200 mM HMF | 12 hours | ~92% | nih.gov |

| Cobalt-based Metal-Organic Framework (UoM-1) in DES | Heterogeneous Catalysis | Not Specified | Not Specified | Effective Conversion | nih.gov |

This table is based on available research data and is intended for comparative purposes.

Challenges and Future Research Perspectives

Overcoming Limitations in Selective Functionalization

A primary challenge in the chemistry of Ethyl 5-(hydroxymethyl)furan-2-carboxylate and its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), lies in the selective functionalization of its reactive groups. HMF contains a furan (B31954) ring, a hydroxymethyl group, and a formyl group, offering chemical versatility but also creating difficulties in controlling reaction pathways. mdpi.commdpi.com The selective oxidation of one functional group while preserving the other is a significant hurdle. mdpi.com

The oxidation of HMF can proceed through different routes:

Oxidation of the formyl group yields 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.com

Oxidation of the hydroxymethyl group produces 2,5-diformylfuran (DFF). mdpi.com

Complete oxidation of both groups results in 2,5-furandicarboxylic acid (FDCA). mdpi.com

Achieving high selectivity for one product over the others is crucial for efficient synthesis. A common strategy involves the use of protective groups. For instance, the reaction of HMF with 1,3-propanediol (B51772) forms an acetal (B89532) derivative, which protects the aldehyde function. nih.gov This allows for the selective oxidation of the hydroxymethyl group. researchgate.net This protection strategy not only enhances selectivity but also improves the thermal stability of the molecule and prevents the formation of undesirable humin byproducts during processing. nih.gov Furthermore, biocatalytic approaches using specific enzymes or whole-cell systems are being explored to achieve high chemoselectivity under mild conditions, such as the selective conversion of HMF to HMFCA. researchgate.netrsc.org

Development of Novel and More Efficient Catalytic Systems

The development of efficient and robust catalysts is central to the economic viability of producing furan derivatives. Historically, many processes have relied on catalysts based on expensive and precious metals such as gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru). nih.govbohrium.com A major focus of current research is the creation of catalytic systems that are cheaper, more abundant, and less toxic. nih.govrsc.org

Recent progress includes:

Metal-Free Catalysts : Systems such as sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) have demonstrated the ability to convert HMF to FDCA without the need for any metal. nih.gov

Non-Noble Metal Catalysts : Heterogeneous catalysts based on mixed metal oxides, like manganese-cerium (MnOx–CeO₂) and copper-cerium (Cu-Ce) oxides, are effective for the aerobic oxidation of HMF in water. rsc.orgnih.gov These materials are significantly more cost-effective than their noble metal counterparts.

Homogeneous Catalysts : Well-defined molecular catalysts, including ruthenium pincer complexes and manganese-based complexes (Mncat), have shown high activity and selectivity for HMF oxidation in aqueous solutions, sometimes using water itself as the oxidant to co-produce hydrogen gas. elsevierpure.comrug.nl

Biocatalysts : Whole-cell biocatalysts, such as engineered Escherichia coli or naturally occurring microorganisms like Pseudochrobactrum sp., can perform highly selective oxidations under mild, environmentally friendly conditions. rsc.orgnih.gov

Emerging Materials : Metal-Organic Frameworks (MOFs) like MIL-100(Fe) and photocatalysts based on materials such as titanium dioxide (TiO₂) are being investigated as stable, recyclable catalysts for HMF conversion. mdpi.combohrium.com

The table below summarizes various catalytic systems investigated for the oxidation of HMF, the direct precursor to many functionalized furans.

| Catalyst Type | Catalyst Example | Reactant | Main Product(s) | Key Advantages |

| Noble Metal | Au/CeO₂ | HMF Acetal | FDCA | High yield (90-95%) in concentrated solutions. nih.gov |

| Non-Noble Metal | MnOₓ–CeO₂ | HMF | FDCA | High yield (91%), reusable, avoids noble metals. rsc.org |

| Metal-Free | NaOtBu/DMF | HMF | FDCA | Simple, avoids metal contamination. nih.gov |

| Homogeneous | Ruthenium Pincer Complex | HMF | FDCA, H₂ | Uses water as oxidant, co-produces hydrogen. elsevierpure.com |

| Biocatalyst | Pseudochrobactrum sp. | HMF | HMFCA | High selectivity (>99%), mild conditions. rsc.org |

| MOF | MIL-100(Fe) | HMF | FDCA | Recyclable, stable, operates under mild conditions. bohrium.com |

Advancements in Sustainable and Scalable Production Methodologies

Transitioning furan chemistry from the lab to an industrial scale presents significant challenges in sustainability and process efficiency. nih.govrsc.org Future research must focus on developing production methods that are not only high-yielding but also environmentally benign and economically competitive. nih.gov

Key areas of advancement include:

Renewable Feedstocks : The foundation of sustainable production is the use of non-food, lignocellulosic biomass as the starting material, reducing reliance on fossil fuels. mdpi.comrsc.org

Green Solvents : Replacing traditional organic solvents with water is a critical step. Many new catalytic systems are being designed specifically for aqueous-phase reactions. nih.govelsevierpure.com

Process Intensification : One-pot or cascade reactions, which convert biomass-derived sugars like fructose (B13574) directly to a final product like FDCA without isolating intermediates, can significantly reduce processing steps, time, and cost. researchgate.netresearchgate.net Biphasic solvent systems can also enhance efficiency by continuously extracting the product from the reactive phase, thereby preventing degradation and improving yields. nih.gov

Catalyst Recyclability : For a process to be scalable, the catalyst must be robust and reusable. The development of heterogeneous catalysts, such as magnetic nanoparticles or MOFs, is advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles, lowering operational costs. bohrium.comrsc.orgresearchgate.net

Exploration of New Synthetic Transformations and Reactivity Patterns

While oxidation reactions are the most studied transformations, the rich chemistry of the furan ring and its functional groups offers opportunities for a wide array of other synthetic modifications. Exploring these novel transformations is key to diversifying the portfolio of value-added chemicals that can be derived from this compound and its precursors.

Recent explorations in this area include:

Reduction Reactions : The selective reduction of the formyl group of HMF produces 2,5-Bis-(hydroxymethyl)furan (BHMF), an important diol monomer for creating polyesters and resins. umich.edu

Amination : Catalytic amination can convert furan aldehydes into valuable amine-containing monomers like 5-(aminomethyl)furan-2-carboxylic acid (MAFCA) and 2,5-bis(aminomethyl)furan (B21128) (BAMF), which serve as building blocks for polyamides and polyurethanes. nih.gov

Carbon-Carbon Bond Formation : Condensation reactions, such as the Knoevenagel condensation, can be used to link HMF with other molecules to create larger, more complex structures with new functionalities. mdpi.com

Decarbonylative Coupling : A novel Cu/Pd-catalyzed Sonogashira cross-coupling reaction has been developed to synthesize unsymmetrically disubstituted furans from furan-2,5-dicarboxylic dichloride. acs.org This method opens a new route to complex furan derivatives, and the resulting alkyne products can be further transformed into other heterocyclic compounds. acs.org

Baeyer-Villiger Oxidation : This reaction can convert HMF into 5-(hydroxymethyl)-2(5H)-furanone (HMFN), a promising intermediate for various chemical syntheses. researchgate.net

The following table highlights some of the novel synthetic transformations being explored.

| Reaction Type | Precursor | Key Reagents/Catalyst | Product | Potential Application |

| Reduction | HMF | Ni, Cu, Pt, or Ru catalysts | 2,5-Bis-(hydroxymethyl)furan (BHMF) | Monomer for polymers, resins. umich.edu |

| Reductive Amination | HMF | Transaminase (TA) biocatalyst | 2,5-bis(aminomethyl)furan (BAMF) | Monomer for polyamides, polyurethanes. nih.gov |

| Baeyer-Villiger Oxidation | HMF | Sodium perborate | 5-(hydroxymethyl)-2(5H)-furanone (HMFN) | Chemical intermediate. researchgate.net |

| Decarbonylative Coupling | Furan-2,5-dicarboxylic dichloride | Cu/Pd catalyst, terminal alkynes | Unsymmetrically disubstituted furans | High-value fine chemicals, pharmaceuticals. acs.org |

| Condensation | HMF | Base catalyst, Ketones | Chalcone-like compounds | Novel chemical entities. mdpi.com |

Integration with Emerging Bioeconomy and Circular Economy Concepts

This compound is a pivotal platform chemical in the global shift towards a bioeconomy, where renewable resources replace fossil feedstocks. rsc.orgrsc.org Its production and downstream applications are intrinsically linked to the principles of the circular economy, which emphasizes waste reduction, material reuse, and the regeneration of natural systems. researchgate.netnoviams.com

The integration of furan chemistry into these concepts involves:

Biorefinery Integration : The production of furan derivatives is a central component of the modern biorefinery, which aims to valorize all fractions of biomass (cellulose, hemicellulose, and lignin) into a spectrum of products, from fuels to high-value chemicals. rsc.orgvtt.fi

Replacing Petrochemicals : A primary goal is to use furan-based monomers to produce bioplastics that can replace their petroleum-derived counterparts. For example, FDCA, derived from HMF, is the monomer for poly(ethylene furanoate) (PEF), a promising bio-based alternative to poly(ethylene terephthalate) (PET). nih.govgoogle.com

Designing for Circularity : The development of these new biopolymers is increasingly coupled with research into their end-of-life options, including chemical recycling processes that can depolymerize the material back to its constituent monomers, creating a closed-loop system. rsc.org

Adherence to Green Chemistry : The entire value chain, from biomass conversion to final product, must align with green chemistry principles. noviams.com This includes maximizing atom economy, using selective catalysts, designing for energy efficiency, and ensuring that the final products are designed to degrade into innocuous substances after their useful life. researchgate.netnoviams.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(hydroxymethyl)furan-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or esterification. For example, ethyl 5-(chloromethyl)furan-2-carboxylate can react with phenols in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60°C for 5 hours, yielding derivatives with ~69% efficiency after column chromatography (20% EtOAc/hexane) . Optimization includes solvent choice (DMF enhances nucleophilicity), temperature control, and stoichiometric ratios of reagents. Characterization via H NMR and mass spectrometry confirms purity.

Q. How is X-ray crystallography utilized to resolve the molecular structure of furan carboxylates?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For related compounds like 5-(hydroxymethyl)furan-2-carboxylic acid, data collected at 294 K with a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provided bond length precision of ±0.002 Å. Refinement with SHELXL-97 achieved R-factors of 0.035, confirming planar furan rings and hydrogen-bonding networks . Disorder in substituents (e.g., hydroxymethyl groups) requires iterative refinement cycles .

Q. What spectroscopic techniques are essential for characterizing reaction intermediates and products?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., ethyl ester protons at δ ~4.3 ppm, furan protons at δ ~6.8–7.3 ppm) .

- FT-IR : Carboxylate C=O stretches appear at ~1700–1750 cm⁻¹ .

- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₉H₁₀O₅: calc. 199.0606, observed 199.0609) .

Advanced Research Questions

Q. How do heterogeneous catalysts like Sn-Beta or Zr-Beta improve the Diels-Alder cyclization of furan carboxylates with ethylene?

- Methodological Answer : Sn-Beta and Zr-Beta catalysts enhance regioselectivity and yield in cycloadditions. For methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), Sn-Beta at 190°C for 2 hours achieves 46% selectivity for methyl 4-(methoxymethyl)benzoate (MMBC), while Zr-Beta increases selectivity to 81% at 26% conversion over 6 hours. Mechanistic studies suggest Lewis acid sites activate the dienophile (ethylene), lowering activation energy . Kinetic analysis and DFT calculations further elucidate transition states.

Q. What strategies address contradictions in reaction yields or selectivity across different synthetic protocols?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, or competing pathways. For example:

- Base Strength : K₂CO₃ vs. stronger bases (e.g., NaH) may alter substitution vs. elimination pathways .

- Oxidation Control : Hydroxymethyl groups are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) stabilize intermediates .

- Statistical Design : DOE (Design of Experiments) models optimize parameters (e.g., temperature, time) to maximize yield .

Q. How can computational methods predict reactivity and regioselectivity in furan carboxylate derivatives?

- Methodological Answer :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, C5 of the furan ring is more reactive in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMF stabilizes ionic intermediates better than THF) .

- Docking Studies : For biologically active derivatives, docking into enzyme active sites (e.g., NLRP3 inflammasome) guides functional group modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.